(R)-3-Boc-amino-2,6-dioxopiperidine
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Overview
Description
®-3-Boc-amino-2,6-dioxopiperidine is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group at the 3-position of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Boc-amino-2,6-dioxopiperidine typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as ®-piperidine-2,6-dione.
Protection of the Amino Group: The amino group at the 3-position is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting the starting material with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain ®-3-Boc-amino-2,6-dioxopiperidine in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-3-Boc-amino-2,6-dioxopiperidine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.
Chemical Reactions Analysis
Types of Reactions
®-3-Boc-amino-2,6-dioxopiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
®-3-Boc-amino-2,6-dioxopiperidine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ®-3-Boc-amino-2,6-dioxopiperidine involves its interaction with specific molecular targets. The Boc-protected amino group can undergo deprotection under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Boc-amino-2,6-dioxopiperidine: The enantiomer of ®-3-Boc-amino-2,6-dioxopiperidine, differing in the spatial arrangement of atoms.
3-Amino-2,6-dioxopiperidine: Lacks the Boc protecting group, making it more reactive.
N-Boc-piperidine: A similar compound with a Boc-protected amino group but lacking the oxo groups at positions 2 and 6.
Properties
IUPAC Name |
tert-butyl N-[(3R)-2,6-dioxopiperidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4/c1-10(2,3)16-9(15)11-6-4-5-7(13)12-8(6)14/h6H,4-5H2,1-3H3,(H,11,15)(H,12,13,14)/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGRLMXVKASPTN-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(=O)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC(=O)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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